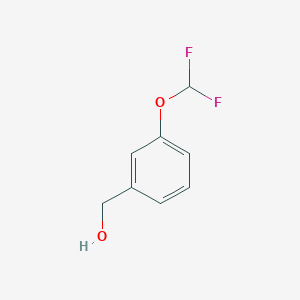

3-(Difluoromethoxy)Benzyl Alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDUCPSYPRGPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371752 | |

| Record name | 3-(Difluoromethoxy)Benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125903-81-3 | |

| Record name | 3-(Difluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125903-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)Benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(difluoromethoxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design for 3 Difluoromethoxy Benzyl Alcohol

Strategies for the Introduction of the Difluoromethoxy Group onto Aromatic Systems

The incorporation of a difluoromethoxy (OCF₂H) group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Several methods have been developed for the difluoromethoxylation of aromatic systems, ranging from traditional approaches to more recent catalytic and mechanochemical techniques.

Mechanochemical Approaches to Difluoromethyl Ethers

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. alfa-chemistry.comnih.gov In the context of difluoromethyl ether synthesis, mechanochemical approaches often involve the in situ generation of difluorocarbene (:CF₂) in a ball mill. alfa-chemistry.com

These solvent-free or low-solvent reactions can be carried out at room temperature, often with shorter reaction times compared to solution-phase synthesis. alfa-chemistry.comnih.gov For instance, the difluoromethylation of various alcohols has been achieved in high yields using (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) as a difluorocarbene precursor and potassium bifluoride (KHF₂) as an activator in a mixer mill. alfa-chemistry.com While direct mechanochemical difluoromethylation of 3-hydroxybenzyl alcohol has not been extensively reported, the successful application of this method to other benzylic alcohols suggests its potential applicability. researchgate.net

Table 1: Mechanochemical Difluoromethylation of Alcohols

| Substrate | Difluorocarbene Precursor | Activator | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various primary, secondary, and tertiary alcohols | TMSCF₂Br | KHF₂ | 1 h | up to 99 | alfa-chemistry.com |

Photoredox Catalysis in Difluoromethoxylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds, including the synthesis of difluoromethyl ethers. lookchem.com This methodology relies on the generation of reactive radical intermediates under mild conditions, often at room temperature. lookchem.com The difluoromethoxylation of arenes and heteroarenes can be achieved through the generation of the OCF₂H radical. lookchem.com

One strategy involves the use of a redox-active difluoromethoxylating reagent that, upon single electron transfer (SET) from an excited photoredox catalyst, liberates the OCF₂H radical. This radical can then add to the aromatic ring, followed by oxidation and deprotonation to yield the desired difluoromethoxylated product. While specific examples for the direct photoredox-catalyzed difluoromethoxylation of 3-hydroxybenzyl alcohol are not prevalent, the methodology has been successfully applied to a range of other aromatic substrates. researchgate.net

Nucleophilic and Electrophilic Difluoromethylation Strategies

The introduction of the difluoromethyl group can also be achieved through nucleophilic or electrophilic pathways. The choice of strategy depends on the nature of the starting material and the desired regioselectivity.

Nucleophilic Difluoromethylation: These methods typically involve the reaction of a nucleophile, such as a phenoxide, with a source of electrophilic difluorocarbene or a difluoromethyl cation equivalent. acs.org Common nucleophilic difluoromethylating agents include (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and difluoromethyl phenyl sulfone (PhSO₂CF₂H). alfa-chemistry.comacs.org For the synthesis of 3-(difluoromethoxy)benzyl alcohol, a plausible route involves the deprotonation of 3-hydroxybenzaldehyde (B18108) to form the corresponding phenoxide, which then reacts with a difluoromethylating agent.

Electrophilic Difluoromethylation: These strategies employ reagents that deliver an electrophilic "CF₂H" group to a nucleophilic substrate. nih.govacs.org Reagents such as S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose. nih.gov However, these reagents have shown limited reactivity towards phenols. nih.gov A more recent approach involves the use of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which can transfer a CF₂H group to various nucleophiles, although its application to phenols remains a challenge. acs.org

Table 2: Examples of Nucleophilic and Electrophilic Difluoromethylating Reagents

| Reagent Type | Reagent | Substrate Type | Reference |

|---|---|---|---|

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Aldehydes, Ketones, Imines | alfa-chemistry.com |

| Nucleophilic | Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Primary Alkyl Halides | acs.org |

| Electrophilic | S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Sulfonic acids, Tertiary amines, Imidazoles | nih.gov |

Metal-Catalyzed Difluoromethylation Approaches (e.g., Palladium, Nickel, Copper)

Transition metal catalysis provides a powerful platform for the formation of C-CF₂H bonds. Palladium, nickel, and copper catalysts have all been employed in difluoromethylation reactions of aromatic compounds.

Palladium-Catalyzed Difluoromethylation: Palladium catalysts are effective for the cross-coupling of aryl halides and triflates with difluoromethyl sources. rsc.orgacs.org For example, the difluoromethylation of aryl chlorides and bromides has been achieved using TMSCF₂H as the difluoromethyl source in the presence of a palladium catalyst. acs.org

Nickel-Catalyzed Difluoromethylation: Nickel catalysts have been utilized for the difluoromethylation of arylboronic acids and Grignard reagents. lookchem.comacs.org These methods offer high efficiency and good functional group tolerance. lookchem.com For instance, nickel-catalyzed cross-coupling of arylboronic acids with bromodifluoromethane (B75531) (BrCF₂H) provides a direct route to difluoromethylated arenes. lookchem.com

Copper-Catalyzed Difluoromethylation: Copper-catalyzed methods are also prevalent for aromatic trifluoromethylation and related transformations. acs.orgnih.govdocumentsdelivered.com A notable approach involves the copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield the difluoromethylated aromatic compound. acs.org

Table 3: Metal-Catalyzed Difluoromethylation of Aromatic Compounds

| Metal Catalyst | Substrate | Difluoromethyl Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Aryl Chlorides/Bromides | TMSCF₂H | Good yields for a variety of arenes. | acs.org |

| Nickel | Arylboronic Acids | BrCF₂H | High efficiency and good functional group tolerance. | lookchem.com |

Synthesis of the Benzyl (B1604629) Alcohol Framework

The second crucial step in the synthesis of this compound is the formation of the benzyl alcohol functionality. This is typically achieved through the functionalization of a suitable aromatic precursor.

Functionalization of Aromatic Precursors

A common and efficient strategy for the synthesis of this compound involves the reduction of the corresponding aldehyde, 3-(difluoromethoxy)benzaldehyde. This precursor can be synthesized by the difluoromethylation of 3-hydroxybenzaldehyde. The subsequent reduction of the aldehyde to the primary alcohol is a well-established transformation in organic synthesis.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are commonly employed for this purpose. The reaction is typically carried out at room temperature or below and affords the benzyl alcohol in high yield. researchgate.net

Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere can also be used for the reduction of the benzaldehyde (B42025). Other methods for the synthesis of benzylic alcohols include the C-H oxidation of the corresponding toluene (B28343) derivative, though this can sometimes lead to over-oxidation to the aldehyde or carboxylic acid. acs.orgorganic-chemistry.org

Table 4: Reduction of Benzaldehydes to Benzyl Alcohols

| Benzaldehyde Derivative | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaBH₄ | Isopropanol | High | researchgate.net |

| Substituted Benzaldehydes | Catalytic Hydrogenation (e.g., Pd/C) | Various | Generally High | General Knowledge |

Regioselective Synthetic Pathways

The synthesis of this compound necessitates precise control over the placement of the difluoromethoxy and hydroxymethyl groups on the benzene (B151609) ring, a concept known as regioselectivity. A common strategy involves the formylation of a corresponding aryl bromide to a benzaldehyde, followed by its reduction. google.com

A plausible regioselective route to this compound begins with 3-bromobenzyl alcohol. The hydroxyl group is first protected to prevent unwanted side reactions. Subsequently, the difluoromethoxy group is introduced at the third position of the benzene ring. This is often achieved through a nucleophilic substitution reaction with a difluoromethylating agent. Finally, the protecting group on the benzyl alcohol is removed to yield the desired product. The choice of protecting group and difluoromethylating agent is crucial for the success of this pathway, influencing both yield and purity.

Another approach could involve starting with 3-hydroxybenzaldehyde. The phenolic hydroxyl group can be selectively difluoromethylated using a suitable reagent. For instance, visible-light photoredox catalysis has emerged as a powerful tool for such transformations, allowing for the O-difluoromethylation of phenols under mild conditions. nih.gov In one reported method, difluorocarbene (:CF2), generated in situ from difluorobromoacetic acid, reacts with phenols in the presence of a photocatalyst to yield aryl difluoromethyl ethers. nih.gov Once the difluoromethoxy group is installed, the aldehyde functionality can be reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride, to afford this compound. chemicalbook.com

The regioselectivity of these reactions is dictated by the inherent directing effects of the substituents on the aromatic ring and the specific reaction conditions employed. For example, in electrophilic aromatic substitution reactions, the existing substituent will direct incoming electrophiles to specific positions (ortho, meta, or para). Conversely, in nucleophilic aromatic substitution, the positions of leaving groups and activating groups are paramount.

Convergent and Divergent Synthesis Strategies for this compound

Both convergent and divergent synthesis strategies can be conceptualized for the preparation of this compound and its analogs.

Divergent Synthesis: In contrast, a divergent synthesis strategy begins with a common intermediate that is elaborated into a variety of related structures. wikipedia.org Starting from a central core molecule, successive generations of building blocks are added. wikipedia.org For example, one could start with 3-hydroxybenzyl alcohol. The two hydroxyl groups present different reactivities. The phenolic hydroxyl can be selectively difluoromethylated. From this key intermediate, this compound, a library of derivatives could be generated by reacting the benzylic alcohol with various electrophiles to form ethers, esters, or other functional groups. This approach is particularly useful in drug discovery for rapidly creating a diverse set of analogs for structure-activity relationship (SAR) studies. wikipedia.org

| Strategy | Description | Application to this compound |

| Convergent | Separate synthesis of key molecular fragments followed by their assembly. | Synthesis of a 3-(difluoromethoxy)phenyl piece and a C1 synthon, then coupling them. |

| Divergent | A common intermediate is elaborated into a library of related compounds. wikipedia.org | Starting with 3-hydroxybenzyl alcohol, perform selective difluoromethylation, then diversify the benzylic alcohol. |

Reaction Optimization and Scale-Up Considerations in Synthesis Research

Optimizing the synthesis of this compound is critical for both laboratory-scale research and potential industrial production. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key Optimization Parameters:

Catalyst Selection: For reactions involving metal catalysis, such as cross-coupling or reduction, screening different catalysts and ligands is essential. For instance, in a reduction of a benzaldehyde to a benzyl alcohol, various palladium catalysts could be evaluated. google.com

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. A solvent that effectively solubilizes reactants and intermediates while being compatible with the reaction conditions is ideal.

Temperature and Pressure: These parameters control the reaction kinetics. Optimization often involves finding a balance where the reaction proceeds at a reasonable rate without promoting side reactions or decomposition of products. For reductions using hydrogen gas, both temperature and pressure are critical variables. google.com

Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.

Scale-Up Considerations:

Transitioning a synthesis from the laboratory bench to a larger scale introduces new challenges.

| Consideration | Description |

| Heat Transfer | Exothermic reactions that are easily managed in small flasks can become problematic on a larger scale. Efficient heat exchange systems are necessary to maintain temperature control. |

| Mass Transfer | Ensuring efficient mixing of reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" and reduced yields. |

| Safety | The hazards associated with flammable solvents, reactive reagents, and high pressures are magnified at a larger scale. A thorough safety analysis is crucial. |

| Cost of Goods | The cost of raw materials, reagents, and solvents becomes a major factor in the economic viability of a large-scale synthesis. |

| Waste Management | The disposal of solvent and reagent waste must be handled in an environmentally responsible and cost-effective manner. |

Computational tools, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms and predict optimal conditions, thereby guiding experimental work and potentially reducing the number of experiments needed for optimization. nih.gov

Advanced Purification Techniques in Synthetic Research

After the synthesis of this compound, purification is necessary to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Common Purification Techniques:

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. The process relies on the difference in solubility between the desired compound and the impurities at different temperatures.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase for the purification of moderately polar organic compounds. orgsyn.org Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. orgsyn.org

Distillation: For liquid products, distillation can be used to separate components based on differences in their boiling points. If the compound is sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point.

Acid-Base Extraction: This technique can be used to separate acidic or basic impurities from a neutral compound like this compound. By washing the crude product with an acidic or basic solution, ionizable impurities can be selectively moved into the aqueous phase.

For industrial-scale purification, more specialized techniques may be employed. For instance, a process for the purification of benzyl alcohol involves passing the crude vapor through a solution of an alkali metal benzylate to remove cresol (B1669610) impurities. google.com A similar strategy could potentially be adapted for the purification of this compound.

| Technique | Principle | Applicability to this compound |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Potentially applicable if the crude product is a solid and a suitable solvent is found. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. orgsyn.org | A common and effective method for laboratory-scale purification. |

| Distillation | Separation based on differences in boiling points. | Applicable if the compound is a liquid and thermally stable. |

| Acid-Base Extraction | Separation of acidic or basic impurities by converting them into water-soluble salts. | Useful for removing acidic or basic byproducts from the neutral product. |

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy Benzyl Alcohol

Transformations of the Hydroxyl Functional Group

The hydroxyl group is the primary site for the chemical transformations of 3-(difluoromethoxy)benzyl alcohol, including oxidation, reduction, and derivatization reactions.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. jk-sci.com In the case of this compound, this reaction yields the corresponding 3-(difluoromethoxy)benzaldehyde. This aldehyde is a valuable intermediate, for instance, in the synthesis of its oxime derivative by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of sodium hydroxide (B78521) and ethanol (B145695). chemrxiv.org

The efficiency of benzyl (B1604629) alcohol oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups, such as the difluoromethoxy group, may slightly decrease the reaction efficiency compared to electron-donating groups. ku.edu Nevertheless, a wide array of catalytic systems has been developed for the selective oxidation of benzyl alcohols under mild conditions, which are applicable to this substrate.

A variety of catalytic systems are effective for the oxidation of benzyl alcohols to their corresponding aldehydes. These methods often prioritize green chemistry principles, utilizing mild conditions and environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). ku.edunih.gov

Homogeneous and Heterogeneous Catalysis:

Photocatalysis: Eosin Y, a metal-free photocatalyst, efficiently catalyzes the aerobic oxidation of benzyl alcohols to aldehydes using O₂ as the oxidant under blue LED irradiation. ku.edu The proposed mechanism involves a photocatalytic hydrogen atom transfer process, where the excited catalyst generates benzyl radicals that react with O₂ to form the aldehyde. ku.edu

Copper-based Systems: A combination of copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) provides an effective system for the aerobic, chemoselective oxidation of benzyl alcohols at room temperature. cardiff.ac.uk This method shows excellent functional group tolerance, and notably, no over-oxidation to carboxylic acids is observed. cardiff.ac.uk

Iron-based Systems: Iron complexes are of particular interest due to the metal's abundance. nih.gov Iron(III) nitrate (B79036), for example, can oxidize benzyl alcohol to benzaldehyde (B42025), a reaction that proceeds through a series of redox steps. rsc.orgbeilstein-journals.org The catalytic cycle can involve the transformation between Fe³⁺ and Fe²⁺. rsc.org Well-defined nonheme iron(III) complexes have also demonstrated high efficiency and selectivity in oxidizing benzyl alcohols with hydrogen peroxide. nih.gov

Noble Metal Catalysts: Bimetallic nanoparticles, such as gold-palladium (Au-Pd) clusters, exhibit remarkable catalytic activity for the selective oxidation of benzyl alcohol under solvent-free conditions. researchgate.net Density functional theory (DFT) calculations suggest the reaction can proceed via the deprotonation of the alcohol's O-H bond, followed by the dissociation of the C-H bond. researchgate.net Trimetallic Au-Pd-Pt nanoparticles have also been shown to be highly active and selective, with the addition of platinum helping to suppress the formation of toluene (B28343) as a byproduct. youtube.com

Other Metal Catalysts: Alumina-supported nickel nanoparticles, in the presence of a base like potassium tert-butoxide and aerial oxygen, serve as a stable and recyclable heterogeneous catalyst for the chemoselective oxidation of benzylic alcohols. researchgate.net Single-atom cobalt catalysts supported on nitrogen-doped carbon (Co₁/NC) have also shown exceptional performance, achieving high conversion of benzyl alcohol with excellent selectivity for the aldehyde. organic-chemistry.org The catalytic activity is attributed to the CoN₄ sites which activate oxygen and facilitate product desorption. organic-chemistry.org

| Catalyst System | Oxidant | Key Features | Mechanistic Aspect |

|---|---|---|---|

| Eosin Y | O₂, Blue LED | Metal-free, green, good functional group tolerance. ku.edu | Photocatalytic hydrogen atom transfer. ku.edu |

| CuI/DMAP/TEMPO | O₂ | Chemoselective, mild conditions, commercially cheap reagents. cardiff.ac.uk | - |

| Iron(III) Complexes (e.g., Fe(NO₃)₃) | H₂O₂ or O₂ | Utilizes abundant metal, good to excellent selectivity. nih.govrsc.org | Redox cycling of iron; can involve nitrate radical. nih.govrsc.org |

| Au-Pd or Au-Pd-Pt Nanoparticles | O₂ | High activity, solvent-free conditions, high selectivity. researchgate.netyoutube.com | O-H then C-H bond scission on cluster surface. researchgate.netresearchgate.net |

| Co₁/NC Single-Atom Catalyst | O₂ | High conversion and selectivity, stable. organic-chemistry.org | Activation of O₂ on CoN₄ sites. organic-chemistry.org |

In addition to direct oxidation to carbonyl compounds, benzyl alcohols can undergo oxidative rearrangement reactions. One such transformation involves the reaction of benzyl alcohols with difluoro(aryl)-λ³-bromane in chloroform, which selectively affords aryl fluoromethyl ethers. This reaction is believed to proceed through a 1,2-shift of the aryl group from the benzylic carbon to the oxygen atom. mdpi.com

The reduction of a benzylic alcohol involves the cleavage of the C-OH bond to form the corresponding hydrocarbon, in this case, 3-(difluoromethoxy)toluene. This transformation is also known as deoxygenation. While direct reduction of alcohols is challenging, several methods have been developed for benzylic alcohols.

Catalytic Hydrogenolysis: The most common method for cleaving benzyl ethers and deoxygenating benzyl alcohols is catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. chemrxiv.org The reaction involves the cleavage of the C-O bond by hydrogen.

Hydriodic Acid: A classic method, first described by Kiliani, uses hydriodic acid (HI) to reduce alcohols to hydrocarbons. cardiff.ac.uk An improved protocol utilizes a biphasic toluene-water medium with catalytic amounts of HI and red phosphorus as the stoichiometric reducing agent. The reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by reduction of the resulting alkyl iodide. cardiff.ac.uk

Titanium-Catalyzed Deoxygenation: A non-precious metal system using Cp₂TiCl₂ as a precatalyst and a silane (B1218182) such as Me(EtO)₂SiH as a hydrogen donor can effectively deoxygenate benzylic alcohols. ku.edu This method tolerates a wide range of functional groups. ku.edu

Visible Light Photocatalysis: Benzylic alcohols can be activated as esters, for example, 3,5-bis(trifluoromethyl)benzoates, and then deoxygenated under visible light photocatalysis. researchgate.net The reaction uses an iridium-based photocatalyst and a sacrificial electron donor. researchgate.net

Derivatization of the hydroxyl group is a key strategy for both functional group interconversion and for enhancing analytical detection. In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is employed to increase the volatility and thermal stability of analytes like benzyl alcohol. This process converts the polar alcohol into a less polar, higher molecular weight derivative, leading to improved chromatographic peak shape and more distinct mass spectra for positive identification. youtube.com

Common derivatizing agents for alcohols include acyl chlorides, which convert the hydroxyl group into an ester.

Benzoyl Chloride (BzCl): This reagent is widely used to derivatize alcohols, phenols, and amines. The reaction, often a base-catalyzed Schotten-Baumann reaction, produces a stable benzoyl ester. This derivatization improves analyte retention in reversed-phase liquid chromatography and enhances detection by mass spectrometry.

Fluorinated Acyl Chlorides: For GC-MS applications, highly fluorinated reagents are particularly effective. Reagents such as 4-carbethoxyhexafluorobutyryl chloride and perfluorooctanoyl chloride react with benzyl alcohol to form high molecular weight, fluorinated esters. youtube.com These derivatives are well-suited for GC analysis due to their volatility and provide distinct molecular ions and fragmentation patterns in MS, facilitating unambiguous identification and quantification. youtube.com

| Reagent | Derivative Formed | Analytical Technique | Key Advantages |

|---|---|---|---|

| Benzoyl Chloride | Benzoyl Ester | LC-MS/MS | Improves retention, stable derivative, applicable to multiple functional groups. |

| 4-Carbethoxyhexafluorobutyryl Chloride | 4-Carbethoxyhexafluorobutyryl Ester | GC-MS | High molecular weight derivative (MW 358 from benzyl alcohol), distinct molecular ion. |

| Perfluorooctanoyl Chloride | Perfluorooctanoyl Ester | GC-MS | Very high molecular weight derivative (MW 504 from benzyl alcohol), free from volatile interferences. youtube.com |

Oxidation Reactions to Corresponding Carbonyl Compounds

Reactions Involving the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is generally considered to be a metabolically stable isostere for a methoxy (B1213986) or hydroxyl group. ku.educardiff.ac.uk Its stability stems from the strong carbon-fluorine bonds. The primary role of the difluoromethoxy group in the reactivity of this compound is to exert a significant electronic influence on the molecule.

The OCF₂H group is moderately electron-withdrawing through both inductive (σI) and resonance (σR) effects. This property influences the reactivity of the aromatic ring and the benzylic alcohol. For instance, the electron-withdrawing nature can affect the rate of oxidation of the hydroxyl group. ku.edu

While generally stable, the difluoromethoxy group is not completely inert. Under certain hydrolytic conditions, the C-F bonds can become labile. For example, the hydrolysis of a sulfamate (B1201201) ester on a difluoromethoxy-substituted steroid was found to be significantly faster than its methoxy-substituted counterpart, a phenomenon attributed to the lower pKa of the corresponding phenol (B47542). ku.edu However, under many standard synthetic conditions, such as those used for oxidation or reduction of the alcohol function, the difluoromethoxy group remains intact. There is limited evidence in the surveyed literature of reactions that selectively target the difluoromethoxy group on a benzyl alcohol substrate for transformation, highlighting its general stability in organic synthesis.

Role as a Hydrogen Bond Donor in Molecular Interactions

The molecular structure of this compound contains two distinct sites capable of acting as hydrogen bond donors: the hydroxyl (-OH) group of the alcohol and the C-H bond within the difluoromethoxy (-OCHF₂) group. The hydroxyl group is a classical and strong hydrogen bond donor.

The difluoromethyl group (CF₂H) itself is recognized as a hydrogen bond donor, a property that has garnered significant interest in medicinal chemistry where it may serve as a bioisostere for hydroxyl or thiol groups. acs.org The hydrogen bond donating capacity arises from the polarization of the C-H bond due to the high electronegativity of the adjacent fluorine atoms. acs.org Studies quantifying this ability have determined that the difluoromethyl group's hydrogen bond acidity is comparable to that of thiophenols and anilines, although it is a weaker hydrogen bond donor than a hydroxyl group. acs.org The hydrogen bond acidity parameter, A, for difluoromethyl groups has been measured in the range of 0.085 to 0.126, confirming its donor capabilities. acs.org This interaction can be significant; for instance, the presence of a neighboring hydrogen bond acceptor, like an oxygen atom, can increase the acidity of the OCF₂H proton, potentially influencing reactivity.

In dimers of similar molecules like benzyl alcohol, the structure is often stabilized by a cooperative network of hydrogen bonds, including the primary O-H···π interaction and weaker C-H···π interactions. The replacement of hydrogen atoms with fluorine, as in the difluoromethoxy group, impacts the strength and directionality of these intermolecular forces.

Stability and Reactivity under Diverse Chemical Conditions

The stability of this compound is influenced by the chemical properties of both the benzyl alcohol core and the difluoromethoxy substituent. Benzyl alcohol itself is known to be relatively stable but undergoes slow oxidation to benzaldehyde upon exposure to air. nih.gov This oxidation can proceed further to benzoic acid. nih.gov A subsequent reaction between the generated benzaldehyde and the parent benzyl alcohol can reversibly form benzaldehyde dibenzyl acetal (B89532), an impurity that can be found in benzyl alcohol exposed to atmospheric conditions. nih.gov

Table 1: Summary of Reactivity and Stability Profile

| Feature | Description | Relevant Citations |

|---|---|---|

| Oxidation | The benzyl alcohol moiety is susceptible to slow aerobic oxidation to form benzaldehyde and subsequently benzoic acid. | nih.gov |

| Acetal Formation | Can react with its oxidation product, benzaldehyde, to form benzaldehyde dibenzyl acetal as an impurity under aerobic conditions. | nih.gov |

| Substituent Influence | The electron-withdrawing -OCHF₂ group can decrease the reactivity of the aromatic ring towards electrophiles and affect the stability of adjacent functional groups. | mdpi.com |

| Storage | Related compounds require storage in sealed, dry, and cool environments, suggesting potential sensitivity to moisture and temperature. | |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Transformations and Cleavage of the Difluoromethoxy Group

The difluoromethoxy group can undergo specific transformations, and its cleavage from the aromatic ring is a key aspect of its chemistry, particularly in synthetic applications. The generation of a difluoromethoxy radical (•OCF₂H) is a significant transformation. This radical can be formed via the cleavage of a bond between the oxygen and a carrier molecule. For example, cationic benzotriazole-based reagents have been designed to release the •OCF₂H radical upon single-electron reduction, which can then be used for the difluoromethoxylation of arenes.

Another important aspect is the conformational behavior of the Ar-O-CF₂H bond. Unlike simple methoxy groups (Ar-O-CH₃) which tend to be coplanar with the aromatic ring to maximize resonance, aryl difluoromethyl ethers often adopt an orthogonal conformation. This preference is attributed to anomeric effects, specifically negative hyperconjugation between the oxygen lone pair orbitals and the C-F σ* antibonding orbitals (nₒ → σ*C–F). This interaction weakens the π-conjugation of the oxygen lone pair with the aromatic ring and stabilizes the perpendicular geometry.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of its two substituents: the hydroxymethyl group (-CH₂OH) and the difluoromethoxy group (-OCHF₂).

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly activating and an ortho, para-director. Its activating nature is less pronounced than that of an alkyl group, but it directs incoming electrophiles to the positions ortho and para to itself.

Combined Directing Effects: In this compound, the two substituents are in a meta relationship. The weakly activating -CH₂OH group directs to its ortho positions (positions 2 and 4) and its para position (position 6). The deactivating -OCHF₂ group at position 3 directs to its ortho positions (positions 2 and 4) and its para position (position 5). The directing effects are summarized below:

Position 2: Activated by -CH₂OH (ortho) and -OCHF₂ (ortho). This position is strongly favored.

Position 4: Activated by -CH₂OH (ortho) and -OCHF₂ (ortho). This position is also strongly favored.

Position 5: Activated by -OCHF₂ (para) but not significantly influenced by -CH₂OH.

Position 6: Activated by -CH₂OH (para) but not significantly influenced by -OCHF₂.

Therefore, electrophilic substitution is most likely to occur at positions 2 and 4, where the directing effects of both groups are reinforcing.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CH₂OH | 1 | Weakly Activating | Ortho, Para |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Mechanistic Studies of Key Chemical Transformations

Mechanistic studies have provided insight into the key reactions involving this compound and its functional groups.

The oxidation of the benzyl alcohol moiety to benzaldehyde is a fundamental transformation. Studies on the oxidation of benzyl alcohol on palladium surfaces show that the reaction proceeds through a benzyl alkoxide (PhCH₂O⁻) intermediate, which involves the initial scission of the O-H bond, followed by the cleavage of a C(α)-H bond. In other contexts, such as oxidation activated by peroxymonosulfate, the reaction is understood to proceed through a radical process involving species like SO₄•⁻ and •OH. gdut.edu.cn

The introduction of the difluoromethoxy group onto aromatic rings has also been a subject of mechanistic investigation. One modern approach involves visible-light photoredox catalysis. In these systems, a cationic reagent can undergo a single-electron reduction to form a neutral radical, which then undergoes β-scission to liberate the desired •OCF₂H radical. This radical then adds to an arene to form a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the final difluoromethoxylated aromatic product.

Furthermore, the electronic influence of the -OCHF₂ group can alter reaction mechanisms. For example, the enhanced acidity of a neighboring group due to the electron-withdrawing nature of the -OCHF₂ substituent can facilitate elimination reactions, such as the E1cB (Elimination Unimolecular conjugate Base) mechanism observed in the hydrolysis of related sulfamate esters.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoringrsc.orgresearchgate.net

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For 3-(Difluoromethoxy)benzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range. libretexts.org The benzylic protons (-CH₂OH) are expected to appear as a singlet around 4.7 ppm, although this can sometimes be a doublet if coupled to the hydroxyl proton. The hydroxyl (-OH) proton itself usually presents as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but is often seen between 2.0 and 2.5 ppm. libretexts.org

The aromatic protons appear further downfield, generally between 7.0 and 7.4 ppm. Due to the meta-substitution pattern, a complex multiplet is expected. The most characteristic feature is the signal for the difluoromethoxy group's proton (-OCF₂H), which appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). This signal is typically found at a significantly downfield position, often between 6.5 and 7.5 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 7.4 | Multiplet | - |

| -O-CH₂-Ar | ~4.7 | Singlet (or Doublet) | - |

| -CH₂-OH | Variable (e.g., 2.0-2.5) | Broad Singlet | - |

| -O-CF₂-H | ~6.5 - 7.5 | Triplet | ²JH-F ≈ 55-75 |

Note: Predicted values based on typical shifts for similar functional groups. libretexts.orgrsc.org

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically resonate in the 110-150 ppm region. The carbon atom attached to the difluoromethoxy group (C-OCF₂H) is expected to show a triplet multiplicity due to coupling with the two fluorine atoms (¹JC-F). The difluoromethoxy carbon itself (-OCF₂H) will also appear as a prominent triplet with a large coupling constant (¹JC-F), typically in the range of 110-120 ppm. rsc.org The benzylic carbon (-CH₂OH) signal is expected around 64-65 ppm. rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C -OH (Benzylic) | ~65 | Singlet | - |

| C -F₂ (Difluoromethoxy) | 110 - 120 | Triplet | ¹JC-F ≈ 240-280 |

| C -OCF₂H (Aromatic) | ~150 | Triplet | ²JC-F ≈ 30-40 |

| Other Aromatic C | 110 - 130 | Singlet or Doublet | - |

Note: Predicted values based on typical shifts for similar functional groups. rsc.orgrsc.orgrsc.org

¹⁹F NMR is particularly useful for analyzing fluorinated compounds. nih.gov For this compound, the spectrum will show a single primary signal for the two equivalent fluorine atoms of the -OCF₂H group. This signal will appear as a doublet due to coupling with the geminal proton (²JF-H). The chemical shift for difluoromethoxy groups typically falls in the range of -90 to -97 ppm relative to CFCl₃. rsc.org This technique is highly sensitive and can be used to monitor reactions involving the introduction or modification of the difluoromethoxy group.

| Fluorine Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CF₂ -H | -90 to -97 | Doublet | ²JF-H ≈ 55-75 |

Note: Predicted values based on typical shifts for similar functional groups. rsc.orgcolorado.edu

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Studiesrsc.orgnih.govthermofisher.comnist.gov

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 174.15 g/mol . thermofisher.comfishersci.ca In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 174.

The fragmentation pattern is characteristic of benzyl (B1604629) alcohols. Common fragmentation pathways include:

Loss of a hydrogen atom: [M-1]⁺ at m/z 173.

Loss of a hydroxyl radical: [M-17]⁺ at m/z 157.

Loss of the CH₂OH group: [M-31]⁺ at m/z 143.

Formation of the tropylium (B1234903) ion: A peak at m/z 91 is a common feature in the mass spectra of benzyl derivatives, formed by rearrangement and loss of the substituent.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen is a characteristic fragmentation for alcohols. libretexts.org

For quantitative analysis, especially in complex matrices like serum, derivatization may be employed. nih.govnih.gov Reacting the alcohol with a reagent like perfluorooctanoyl chloride converts the low-molecular-mass alcohol into a high-molecular-mass derivative, which can improve chromatographic behavior and provide a more distinct molecular ion for identification. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisresearchgate.net

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net For this compound, the key characteristic absorptions are:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.orgresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the primary alcohol is expected in the 1000-1075 cm⁻¹ region. libretexts.org

C-F Stretch: The C-F bonds of the difluoromethoxy group give rise to very strong and characteristic absorption bands, typically in the 1000-1150 cm⁻¹ region.

The Raman spectrum provides complementary information, with the phenyl ring breathing mode often showing a strong band around 1000 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Alcohol) | Stretch | 1000 - 1075 | Strong |

| C-F | Stretch | 1000 - 1150 | Very Strong |

Note: Predicted values based on typical absorptions for functional groups. researchgate.netlibretexts.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)rsc.orgthermofisher.comnist.gov

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purity assessment and preparative separation. helixchrom.comresearchgate.net For this compound, a reversed-phase HPLC method would typically be used. In this setup, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and a non-polar stationary phase (e.g., a C18 column) are employed. fda.gov.tw The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the benzene (B151609) ring absorbs, such as 235 nm. helixchrom.com HPLC is particularly useful for analyzing reaction mixtures and quantifying the purity of the final product. It can also be crucial in cases where injector carryover is a known issue for benzyl alcohols.

Theoretical and Computational Chemistry of 3 Difluoromethoxy Benzyl Alcohol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic architecture and properties. For molecules like 3-(difluoromethoxy)benzyl alcohol, these methods can predict a wide range of characteristics, from molecular geometry to reactivity indices.

Density Functional Theory (DFT) has become a important tool for studying the reactivity and selectivity of organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be understood from research on analogous compounds. For instance, DFT computations on benzyl (B1604629) bromides have been used to investigate the mechanisms of nucleophilic substitution reactions. researchgate.net These studies often calculate activation energies and transition state geometries to predict reaction pathways. researchgate.net

In a hypothetical DFT study of this compound, key parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges would be calculated. The energy of the Highest Occupied Molecular Orbital (HOMO) is indicative of the molecule's electron-donating ability, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Aromatic Alcohols

| Property | Benzyl Alcohol | 3-(Trifluoromethyl)benzyl Alcohol | This compound (Predicted Trend) |

| HOMO Energy (eV) | -6.5 | -7.2 | -6.8 |

| LUMO Energy (eV) | -0.8 | -1.5 | -1.2 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.7 | 5.6 |

Note: The data for Benzyl Alcohol and 3-(Trifluoromethyl)benzyl Alcohol are representative values from typical DFT calculations. The values for this compound are predicted based on the electronic effects of the substituent.

The difluoromethoxy group (-OCHF2) at the meta position is expected to have a significant impact on the electronic properties of the benzene (B151609) ring. It is an electron-withdrawing group, which would likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl alcohol. This electronic perturbation would influence the alcohol's reactivity in various chemical transformations, such as oxidation or esterification. DFT calculations could precisely quantify these effects and predict the regioselectivity of reactions involving the aromatic ring.

The three-dimensional structure and conformational preferences of this compound are critical for understanding its interactions and reactivity. Conformational analysis, often performed using computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For the parent compound, benzyl alcohol, studies have investigated its orientation and dynamics in different environments. nih.gov The rotation around the C-C bond connecting the phenyl ring and the hydroxymethyl group, as well as the orientation of the hydroxyl group, are key conformational variables. In this compound, the presence of the difluoromethoxy group introduces additional rotational freedom and potential for intramolecular interactions.

One might expect intramolecular hydrogen bonding between the fluorine atoms of the difluoromethoxy group and the hydrogen atom of the hydroxyl group. Computational studies could elucidate the existence and strength of such interactions, which would influence the molecule's preferred conformation and its hydrogen-bonding capabilities with other molecules. Molecular dynamics simulations, as applied to benzyl alcohol and its ethers, can provide insights into the distribution, average orientation, and order parameters of the aromatic ring in various media, which is also relevant for understanding the behavior of its difluoromethoxy derivative. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. For reactions involving this compound, such as its oxidation to the corresponding aldehyde or its reaction with atmospheric radicals, computational studies can provide invaluable mechanistic details.

For example, DFT studies on the gas-phase reaction of benzyl alcohol with the nitrate (B79036) radical (NO3) have been performed to elucidate the reaction mechanism. researchgate.net These studies show that hydrogen abstraction from the methyl group is the most energetically favorable pathway. researchgate.net Similar computational approaches could be applied to this compound to understand how the difluoromethoxy substituent affects the reaction kinetics and mechanism.

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of Substituted Benzyl Alcohols

| Substrate | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Benzyl Alcohol | H-abstraction by OH radical | DFT (B3LYP/6-31G(d,p)) | 8.5 |

| 4-Methoxybenzyl Alcohol | H-abstraction by OH radical | DFT (B3LYP/6-31G(d,p)) | 7.9 |

| This compound | H-abstraction by OH radical | DFT (B3LYP/6-31G(d,p)) | 8.8 (Estimated) |

Note: The data for Benzyl Alcohol and 4-Methoxybenzyl Alcohol are representative. The value for this compound is an estimation based on the electron-withdrawing nature of the substituent.

The electron-withdrawing difluoromethoxy group would likely increase the activation energy for reactions involving electrophilic attack on the aromatic ring and could also influence the stability of radical intermediates formed during oxidation reactions. Computational studies can map out the entire potential energy surface of the reaction, providing a comprehensive understanding of the factors that control reaction rates and product distributions.

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling and dynamics simulations are essential for understanding how molecules like this compound might interact with biological systems, such as proteins or cell membranes. These methods can predict binding affinities, preferred binding modes, and the dynamic behavior of the molecule within a biological environment.

While specific studies on the biological interactions of this compound are scarce, research on benzyl alcohol itself provides a framework. For instance, molecular dynamics simulations have been used to study the distribution and orientation of benzyl alcohol within a model cell membrane. nih.gov These simulations revealed that the aromatic ring of benzyl alcohol tends to reside in the hydrophobic core of the bilayer, while the hydroxyl group is oriented towards the more polar headgroup region. nih.gov

For this compound, the more lipophilic difluoromethoxy group would likely enhance its partitioning into hydrophobic environments. Molecular docking studies could be employed to predict how this molecule might bind to the active site of a target enzyme. These simulations would take into account the steric and electronic properties of the molecule to identify the most favorable binding orientation and to estimate the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzyl Moieties in Agrochemicals

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. In the context of agrochemicals, QSAR models can be developed to predict the efficacy of new compounds, such as herbicides or fungicides, based on their molecular descriptors.

A QSAR study would involve a set of structurally related fluorinated benzyl derivatives with known agrochemical activity. For each compound, a series of molecular descriptors would be calculated, including:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed biological activity.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) |

| Benzyl Alcohol | 1.1 | 108.14 | 20.23 |

| 3-Fluorobenzyl Alcohol | 1.3 | 126.12 | 20.23 |

| This compound | 1.8 (Estimated) | 174.13 | 29.46 (Estimated) |

Note: The data for Benzyl Alcohol and 3-Fluorobenzyl Alcohol are from standard chemical databases. The values for this compound are estimations.

Such a QSAR model could then be used to predict the agrochemical potential of new, unsynthesized fluorinated benzyl derivatives, thereby accelerating the discovery and optimization of new active ingredients.

Applications and Advanced Research Directions

As a Versatile Synthon in Complex Molecule Synthesis

3-(Difluoromethoxy)benzyl alcohol serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The presence of the difluoromethoxy group (OCF₂H) is of particular interest as it can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds.

The incorporation of the 3-(difluoromethoxy)benzyl moiety into larger molecules has been a strategy in the design of novel therapeutic agents and crop protection chemicals. The difluoromethoxy group can act as a bioisostere for other functional groups, helping to fine-tune the biological activity of a molecule.

In the realm of pharmaceuticals, derivatives of this compound are being investigated for a range of therapeutic applications. For instance, a patent for pyrazolo[3,4-d]pyrimidine compounds, which are inhibitors of phosphodiesterase 9 (PDE9), includes a compound synthesized with a 3-(difluoromethoxy)benzyl group. PDE9 inhibitors are being explored for the treatment of neurodegenerative diseases like Alzheimer's disease. Another study on phosphodiesterase-4 (PDE4) inhibitors, which are targets for inflammatory diseases and neurological disorders, features a compound containing the 3-(difluoromethoxy)phenyl group. nih.gov

Furthermore, N,N-substituted guanidine (B92328) compounds incorporating a 3-(difluoromethoxy)phenyl structure have been synthesized and show affinity for the NMDA receptor ion channel, suggesting potential applications in neurological disorders. google.com

In the agrochemical sector, benzyl (B1604629) alcohol derivatives are utilized in the synthesis of pesticides. A patent has been filed for 2,6-dihalo-4-(3,3-dichloro-allyloxy)-benzyl alcohol derivatives that exhibit insecticidal and acaricidal properties. While not a direct application of this compound, it highlights the utility of the benzyl alcohol scaffold in creating active agrochemical ingredients.

While specific examples of this compound being used in the synthesis of specialty polymers or materials are not extensively documented in publicly available literature, the general reactivity of benzyl alcohols suggests its potential in this area. Benzyl alcohol itself can undergo polymerization in the presence of strong acids to form poly(phenylenemethylene). It is plausible that this compound could be used to create fluorinated polymers with unique thermal and chemical resistance properties. The difluoromethoxy group would be expected to impart a higher degree of hydrophobicity and oxidative stability to the resulting materials. Research into the use of [3-(Difluoromethoxy)phenyl]methanethiol, a related compound, as a precursor for polymers and materials for organic electronics applications has been noted, indicating the potential of the 3-(difluoromethoxy)phenyl moiety in materials science. smolecule.com

Exploration in Medicinal Chemistry Research

The 3-(difluoromethoxy)phenyl motif is of significant interest to medicinal chemists due to the ability of the difluoromethoxy group to modulate the properties of drug candidates.

The biological activity of compounds containing the 3-(difluoromethoxy)benzyl group is an active area of research, with studies focusing on their interactions with key biological targets like enzymes and receptors.

The 3-(difluoromethoxy)benzyl moiety has been incorporated into molecules designed to inhibit specific enzymes. As previously mentioned, derivatives have been synthesized as inhibitors of PDE9 and PDE4. nih.gov These enzymes are critical in various signaling pathways, and their inhibition can have therapeutic effects in a range of diseases.

The general class of benzyl alcohol derivatives has also been investigated for the inhibition of other enzymes. For example, 1-benzylindoles have been studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.

The inhibitory activities of some compounds containing the 3-(difluoromethoxy)phenyl group are summarized in the table below.

| Compound Class | Target Enzyme | Potential Therapeutic Area |

| Pyrazolo[3,4-d]pyrimidines | Phosphodiesterase 9 (PDE9) | Neurodegenerative Diseases |

| Pyridine Derivatives | Phosphodiesterase-4D (PDE4D) | Inflammatory Diseases, Neurological Disorders |

This table is for illustrative purposes and is based on findings for derivatives containing the specified moiety.

Compounds containing the 3-(difluoromethoxy)phenyl group have been investigated for their ability to bind to specific receptors. A patent for N,N-substituted guanidine compounds describes derivatives with a 3-(difluoromethoxy)phenyl group that exhibit affinity for the NMDA receptor, a key player in synaptic plasticity and neurological function. google.com

Additionally, research into cannabinoid receptor modulators has included compounds with complex structures that feature a benzyl group, although not specifically the 3-(difluoromethoxy)benzyl variant. googleapis.com This indicates the broader interest in the benzyl scaffold for targeting various receptor systems.

Investigation of Biological Activity and Molecular Targets

Antimicrobial Activity Research

Benzyl alcohol itself is known to possess bacteriostatic properties and is utilized as an antimicrobial preservative against a range of microorganisms, including Gram-positive bacteria, molds, and yeasts. phexcom.com Its optimal activity is observed in acidic conditions (pH below 5), with diminished efficacy above pH 8. phexcom.com The introduction of substituents onto the benzyl alcohol framework can modulate this activity. Research into benzyl alcohol derivatives has demonstrated that these compounds can exhibit a significant antimicrobial effect against both pathogenic Gram-positive and Gram-negative bacteria, as well as against bacteria commonly found on the skin. google.com This makes them suitable for applications in disinfection and as antimicrobial active substances. google.com

While direct studies on the antimicrobial activity of this compound are not extensively detailed in the provided literature, research on analogous structures suggests the potential for the difluoromethyl moiety to enhance such properties. For instance, studies on difluoromethyl cinnamoyl amides, which share a substituted phenyl core, have shown that the difluoromethyl group can enhance antibacterial activity and selectivity, particularly against Mycobacterium smegmatis, a model organism for M. tuberculosis. nih.gov This suggests that incorporating the difluoromethoxy group into a benzyl alcohol structure could yield compounds with interesting and potentially selective antimicrobial profiles, marking a promising area for future investigation.

Reported Minimum Inhibitory Concentrations (MICs) for Benzyl Alcohol

This table shows the general antimicrobial efficacy of the parent compound, benzyl alcohol, against various microorganisms.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 5000 | phexcom.com |

| Candida albicans | 2500 | phexcom.com |

| Escherichia coli | 2000 | phexcom.com |

| Pseudomonas aeruginosa | 2000 | phexcom.com |

| Staphylococcus aureus | 25 | phexcom.com |

Impact of Difluoromethoxy Group on Bioactivity and Pharmacokinetic Properties

Metabolic Stability Enhancement

A primary reason for replacing a methoxy (B1213986) (OCH₃) group with a difluoromethoxy (OCF₂H) or trifluoromethoxy (OCF₃) group is to block a common biotransformation pathway involving O-demethylation. nih.gov This metabolic reaction, often mediated by cytochrome P450 enzymes, can lead to the formation of metabolites with different, sometimes undesirable, properties or faster clearance from the body. The rate-limiting step in this process is the abstraction of a hydrogen atom from the methyl group. nih.gov

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. nih.gov By replacing the hydrogen atoms on the methyl group with fluorine atoms, the difluoromethoxy group provides enhanced stability against oxidative metabolism. nih.govnih.gov This increased resistance to degradation can prolong a drug's half-life, improve its bioavailability, and ultimately enhance its pharmacological efficacy. nih.govnih.gov For example, in the development of treatments for neurodegenerative diseases, the trifluoromethoxy group has been used to increase metabolic stability and resistance to enzymatic degradation, improving the drug's half-life and effectiveness. nih.gov The difluoromethoxy group is considered to have similar stability to the trifluoromethoxy group, making it a valuable isostere in drug design. nih.gov

Lipophilicity Modulation and its Research Implications

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug discovery that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group is generally considered a lipophilicity-enhancing moiety. researchgate.netnih.gov However, its impact is nuanced. Replacing a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to using a trifluoromethyl group. alfa-chemistry.com

The difluoromethoxy group is of particular interest because it can interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to the polarity of its molecular environment. researchgate.net This conformational flexibility, combined with its ability to act as a hydrogen bond donor, gives it unique properties. researchgate.netnih.gov The F₂C-H bond is highly polarized, enabling the difluoromethyl group to function as a "lipophilic hydrogen bond donor," a characteristic similar to that of thiophenol or aniline (B41778) groups. researchgate.netnih.gov

This dual character has significant research implications. It allows medicinal chemists to replace traditional hydrogen bond donors like hydroxyl (OH) or thiol (SH) groups with a metabolically stable isostere that also modulates lipophilicity. researchgate.netalfa-chemistry.com The experimental change in logP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, providing a tool for the fine-tuning of a molecule's properties to optimize membrane permeability and target engagement. nih.govsoton.ac.uk

Comparative Properties of Methoxy and Fluorinated Analogues

This table summarizes the key differences imparted by methoxy, difluoromethoxy, and trifluoromethoxy groups in drug design.

| Property | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) | Reference |

|---|---|---|---|---|

| Metabolic Stability | Susceptible to O-demethylation | Resistant to O-demethylation, high stability | Highly resistant to metabolism | nih.govnih.gov |

| Lipophilicity | Baseline | Increased, but conformation-dependent polarity | Significantly increased | nih.govresearchgate.netalfa-chemistry.com |

| Hydrogen Bonding | Acceptor | Lipophilic H-bond donor | Weak H-bond acceptor | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery. oncodesign-services.comgardp.org It involves systematically modifying a molecule's chemical structure and evaluating how these changes affect its biological activity. wikipedia.org By synthesizing and testing a series of related compounds, researchers can identify the key structural features—or pharmacophores—responsible for potency, selectivity, and other desirable properties. oncodesign-services.comdrugdesign.org This knowledge allows medicinal chemists to rationally design new compounds with improved efficacy and fewer side effects. gardp.orgdrugdesign.org

The use of this compound as a synthon provides a scaffold that can be readily modified for SAR studies. The difluoromethoxy group itself is a critical component in these investigations. As established, this group can act as a metabolically stable bioisostere for hydroxyl, thiol, or even amine groups. researchgate.net In an SAR campaign, replacing these functional groups with a difluoromethoxy group can reveal insights into the importance of hydrogen bonding and metabolic stability at that position. nih.govresearchgate.net

For example, if replacing a phenol (B47542) group in a parent compound with a difluoromethoxy analogue leads to retained or enhanced activity and improved metabolic stability, it suggests that the hydrogen bond donating capability is important, but that the molecule may be susceptible to metabolism at the original hydroxyl site. nih.gov The results from SAR studies guide the lead optimization process, helping to build computational models (Quantitative Structure-Activity Relationships, or QSAR) to predict the activity of novel compounds and accelerate the journey toward a viable drug candidate. oncodesign-services.comwikipedia.org

Applications in Agrochemical Research

The strategic incorporation of fluorine atoms has become a highly successful strategy in the development of modern agrochemicals. enamine.net Approximately 50% of recently developed fungicides and herbicides contain fluorine. nih.gov The inclusion of fluorinated groups like difluoromethoxy can enhance the efficacy, metabolic stability, and translocation of active ingredients within the plant. oregonstate.edu

Design of Novel Herbicides, Fungicides, and Insecticides

The this compound moiety serves as a valuable intermediate in the synthesis of new agrochemicals. The difluoromethoxy group is particularly useful for its ability to increase lipophilicity, which can improve the penetration of the compound through the waxy cuticle of plants or the chitinous surfaces of insects. nih.gov

Fungicides: In fungicide design, the difluoromethoxy group is a feature in several modern active ingredients. For example, the pyrimidinamine fungicide class, which includes compounds like cyprodinil, has been a focus for derivatization. ufl.edu The difluoromethoxy group can be incorporated to create novel fungicides with systemic properties, meaning they can be absorbed and transported throughout the plant to provide comprehensive protection against diseases like grey mould and apple scab. oregonstate.edu

Herbicides: Many successful herbicides contain difluoromethyl or related groups. bohrium.com These groups can influence the mode of action and selectivity of the herbicide. The development of herbicides that can overcome resistance in weeds is a major challenge in agriculture. cjbappliedtechnologies.com The unique electronic properties of the difluoromethoxy group can be exploited to design molecules that bind more effectively to their target enzymes in weeds, potentially overcoming existing resistance mechanisms. bohrium.comepo.org

Insecticides: The development of insecticides also benefits from organofluorine chemistry. nih.gov Natural product-based insecticides are of growing interest, and synthetic modifications are often required to improve their field performance. nih.govnih.gov Introducing a difluoromethoxy group can enhance the metabolic stability of an insecticidal compound, making it more persistent and effective in controlling pests. researchgate.net For instance, benzyl alcohol itself has demonstrated insecticidal effects, and derivatization with a difluoromethoxy group could lead to new insecticides with improved properties. mdpi.com

Optimization of Agrochemical Efficacy

The introduction of fluorine-containing substituents has become a crucial strategy in the design of modern agrochemicals to enhance their biological activity and stability. The difluoromethoxy group (OCF₂H) in this compound is particularly valued for its ability to modulate key properties of active ingredients. nih.govresearchgate.net

Role as a Key Intermediate: this compound serves as a critical intermediate in the synthesis of more complex and potent agrochemicals. nih.gov Its benzyl alcohol functionality allows for straightforward chemical modifications, enabling the incorporation of the difluoromethoxy moiety into a wide range of molecular scaffolds. Research has shown that benzyl alcohol itself can act as an adjuvant, bolstering the performance of active ingredients and helping to combat resistance. agropages.comprnewswire.com This suggests that derivatives of this compound could offer a dual benefit of inherent adjuvant properties and the advantageous effects of the difluoromethoxy group. While direct studies on the insecticidal or herbicidal activity of this compound are not extensively documented, the known effects of benzyl alcohol on insects, such as inhibiting acetylcholinesterase, suggest a potential area for further investigation. mdpi.com

Novel Material Science Applications

The unique properties conferred by the difluoromethoxy group also make this compound a valuable component in the creation of advanced materials with tailored functionalities.

Polymer and Coating Formulations

The hydroxyl group of this compound allows it to be used as a monomer or an initiator in polymerization reactions, leading to the development of fluorinated polymers with specialized properties.

Polymer Synthesis: Research has demonstrated the polymerization of benzyl alcohol and its derivatives to form polymers like poly(phenylenemethylene). chemicalbook.com By analogy, this compound can be polymerized to create fluorinated polymers. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the difluoromethoxy group. For instance, it can be a precursor for creating fluorinated polycarbonates, a class of thermoplastics known for their strength and toughness. researchgate.netacs.org

Advanced Coatings: Fluorinated compounds are widely used in the formulation of high-performance coatings due to their low surface energy, which imparts hydrophobicity and oleophobicity. nih.gov Incorporating this compound into coating formulations can lead to surfaces with excellent water and oil repellency, anti-fouling, and easy-to-clean properties. nih.gov Such coatings are highly sought after in various industries, including marine, aerospace, and electronics. Research into benzyl alcohol derivatives for the conservation of historical artifacts also highlights the potential for creating specialized, protective coatings. rijksmuseum.nl

Table 1: Potential Polymer and Coating Applications of this compound

| Application Area | Polymer/Coating Type | Key Properties Conferred by this compound |

| Protective Coatings | Fluorinated acrylic or epoxy resins | Enhanced chemical resistance, weatherability, and anti-graffiti properties. |

| Marine Coatings | Anti-fouling paints | Reduced biofouling due to low surface energy. |

| Optical Coatings | Anti-reflective coatings | Modified refractive index and enhanced durability. |

| Specialty Polymers | Fluorinated Polyesters/Polycarbonates | Improved thermal stability and specific dielectric properties. |

Advanced Functional Materials

The incorporation of the difluoromethoxybenzyl moiety into more complex molecular architectures can lead to the development of advanced functional materials with applications in electronics and optics.

Liquid Crystals: Fluorinated compounds are integral to the design of modern liquid crystal displays (LCDs). The polarity and steric effects of fluorine substituents can significantly influence the mesophase behavior, dielectric anisotropy, and other critical physical properties of liquid crystals. acs.org Liquid crystal compounds containing difluoromethoxy bridges have been researched for their potential to yield materials with low viscosity and high dielectric anisotropy, which are desirable for advanced display technologies. google.com The structural framework of this compound makes it a viable precursor for the synthesis of novel liquid crystalline materials.

Optical Materials: The presence of fluorine can lower the optical loss of polymeric materials at key telecommunication wavelengths. google.com Polymers derived from this compound could find use in the fabrication of optical waveguides and other components for optical communication systems.

Future Research Perspectives and Interdisciplinary Approaches

The full potential of this compound is still being explored, with numerous avenues for future research and interdisciplinary collaboration.

Agrochemicals: A key area for future research is the systematic investigation of the biological activity of derivatives of this compound. This includes screening for herbicidal, fungicidal, and insecticidal properties. Understanding the structure-activity relationships will be crucial for designing next-generation agrochemicals with optimized efficacy and environmental profiles.